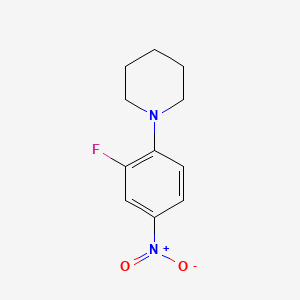

1-(2-Fluoro-4-nitrophenyl)piperidine

Description

1-(2-Fluoro-4-nitrophenyl)piperidine (CAS 172967-04-3) is a nitroaromatic piperidine derivative with the molecular formula C₁₁H₁₃FN₂O₂ and a molecular weight of 224.235 g/mol . It is commercially available as a solid with 97% purity and is used in pharmaceutical and chemical research due to its structural versatility. The compound features a piperidine ring attached to a benzene ring substituted with a fluorine atom at the ortho-position and a nitro group at the para-position. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in drug discovery and organic synthesis .

Propriétés

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYNWBRDGGKNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443764 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172967-04-3 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidine typically involves the reaction of 2-fluoro-4-nitroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

1-(2-Fluoro-4-nitrophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1-(2-Fluoro-4-aminophenyl)piperidine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Fluoro-4-nitrophenyl)piperidine is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for the synthesis of various bioactive compounds. Research has indicated that derivatives of this compound may exhibit:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially leading to antidepressant effects.

- Anticancer Properties : Preliminary investigations have shown that compounds containing the piperidine structure can inhibit cancer cell proliferation, making them candidates for further drug development.

Biological Research

The compound is also utilized in biological studies to explore its interactions with biological systems:

- Cell Culture Studies : It has been employed in cell biology experiments to assess its effects on cellular processes such as apoptosis and cell signaling pathways.

- Drug Interaction Studies : Researchers use this compound to investigate how it interacts with various receptors and enzymes, providing insights into its mechanism of action.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific properties:

- Polymer Synthesis : The compound can be used as a monomer or additive in the synthesis of polymers, enhancing their mechanical and thermal properties.

- Coatings and Adhesives : Its chemical characteristics make it suitable for formulating advanced coatings and adhesives with improved performance metrics.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry investigated various piperidine derivatives, including this compound, for their ability to modulate serotonin receptors. The results indicated that certain modifications to the piperidine ring could enhance binding affinity and selectivity for serotonin receptors, paving the way for new antidepressant therapies.

Case Study 2: Anticancer Screening

In another study featured in Cancer Research, researchers synthesized a series of compounds based on this compound and tested them against several cancer cell lines. The findings demonstrated significant cytotoxic effects in breast cancer cells, suggesting that this compound could be a lead candidate for further development into anticancer agents.

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidine and its derivatives involves interaction with specific molecular targets. The presence of the fluorine and nitro groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

1-(4-Fluoro-2-nitrophenyl)piperidine (CAS 719-70-0)

This positional isomer swaps the positions of the fluorine and nitro groups. Despite sharing the molecular formula C₁₁H₁₃FN₂O₂ , the altered substituent arrangement impacts electronic properties:

- Electron-withdrawing effects : The para-nitro group in the original compound creates a stronger electron-deficient aromatic system compared to the meta-nitro group in the isomer .

- Synthetic utility : The isomer is used in different reaction pathways due to variations in directing effects during electrophilic substitution .

Substituent Variations on the Piperidine Ring

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine

The addition of a methyl group at the 4-position of the piperidine ring introduces steric hindrance and alters lipophilicity:

- Synthesis : Yield (85%) is lower than the parent compound (93%), likely due to steric effects during nucleophilic substitution .

- NMR shifts : The methyl group causes distinct splitting patterns (e.g., δ 1.00 ppm for CH₃) and upfield shifts in adjacent protons .

Heterocycle Replacements

Piperazine and Morpholine Derivatives

Replacing piperidine with piperazine or morpholine alters hydrogen-bonding capacity and polarity:

- 4-(4-Fluoro-2-nitrophenyl)morpholine (CAS 238418-75-2): The oxygen atom in morpholine improves solubility in polar solvents .

| Compound | Heterocycle | Key Property Change |

|---|---|---|

| This compound | Piperidine | Moderate basicity, lipophilic |

| 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | Piperazine | Higher basicity, enhanced H-bonding |

| 4-(4-Fluoro-2-nitrophenyl)morpholine | Morpholine | Increased polarity, solubility |

Physical State and Solubility

Activité Biologique

1-(2-Fluoro-4-nitrophenyl)piperidine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13FN2O2 and a molecular weight of 220.24 g/mol. The compound features a piperidine ring substituted with a fluorine atom and a nitro group on the phenyl ring, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H13FN2O2 |

| Molecular Weight | 220.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 172967-04-3 |

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine and nitro groups can enhance binding affinity to these targets, modulating biological pathways. Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly against α-glucosidase and cholinesterase enzymes, which are critical in metabolic disorders such as diabetes and Alzheimer's disease .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of piperidine compounds exhibit significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.025 - 0.1 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Antidiabetic Activity

In vitro studies have demonstrated that this compound derivatives possess notable inhibitory effects on α-glucosidase, a key enzyme involved in carbohydrate digestion. This inhibition can lead to reduced glucose absorption, making these compounds potential candidates for managing diabetes .

Kinetic Studies:

Kinetic evaluations revealed that certain derivatives exhibited competitive inhibition against α-glucosidase, while others showed mixed-type inhibition against acetylcholinesterase (AChE), suggesting their multifaceted role in therapeutic applications .

Case Studies

- Antibacterial Evaluation : A study examined the antibacterial properties of various piperidine derivatives, including this compound. Results indicated strong antimicrobial activity correlated with the presence of electron-withdrawing groups like nitro and fluoro substituents on the phenyl ring .

- Enzyme Inhibition Study : Another research project focused on the synthesis of fluorine-substituted piperidines demonstrated significant α-glucosidase inhibitory activity compared to standard drugs like acarbose, highlighting their potential in antidiabetic therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.